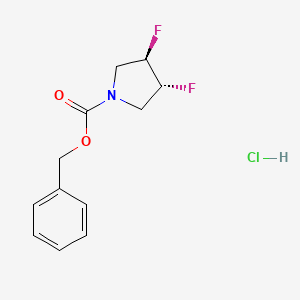

(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride

描述

属性

IUPAC Name |

benzyl (3R,4R)-3,4-difluoropyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2.ClH/c13-10-6-15(7-11(10)14)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H/t10-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYSIOSCQHUBRG-NDXYWBNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Initial Protection

- The synthesis often begins with (S)- or (R)-4-hydroxyproline derivatives or 3,4-dehydroproline, which are commercially available or can be derived from natural amino acids.

- Protection of the amine group as N-Cbz is a common step to allow selective functionalization on the ring without affecting the amine.

Hydrolysis and Salt Formation

After fluorination and protection steps, the compound is typically converted into its hydrochloride salt to improve stability and handling.

Hydrolysis of esters or other protecting groups is often performed under mild basic conditions (e.g., lithium hydroxide or potassium hydroxide in tetrahydrofuran-water mixtures) followed by acidification with hydrochloric acid to precipitate the hydrochloride salt.

Representative Experimental Procedures and Yields

Analytical Characterization

NMR Spectroscopy : ^1H NMR data confirm the presence of characteristic signals corresponding to the pyrrolidine ring protons and the Cbz protecting group. For example, signals at δ 4.94–4.72 and 4.60–4.57 ppm correspond to ring protons adjacent to fluorines.

Mass Spectrometry : ESI-MS typically shows molecular ion peaks consistent with the difluorinated pyrrolidine structure, e.g., m/z 252.2 [M+H]^+.

Purity and Physical Form : The final hydrochloride salt is generally isolated as a white solid with high purity (>90%), suitable for further applications.

Summary of Preparation Route

| Stage | Description | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| Protection of amine | N-Cbz protection | Cbz-Cl or equivalent, base | High |

| Fluorination | Epoxide opening with fluoride, deoxyfluorination | Fluoride sources, fluorinating agents | Moderate to High |

| Hydrolysis and salt formation | Ester hydrolysis with LiOH or KOH, acidification | LiOH/KOH, THF/H2O, HCl | 86–94 |

Research Findings and Considerations

The stereochemical integrity of the (3R,4R) configuration is maintained through careful selection of fluorination reagents and reaction conditions.

Use of N-Cbz as the amine protecting group provides stability during fluorination and facilitates purification.

Hydrolysis under mild basic conditions followed by acidification is effective for converting protected esters to the hydrochloride salt without racemization or decomposition.

Alternative fluorination methods such as electrophilic fluorination or halofluorination offer routes but may require optimization for yield and stereoselectivity.

This detailed synthesis overview, supported by experimental data and literature, provides a comprehensive understanding of the preparation methods for (3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride, highlighting key reagents, conditions, yields, and analytical characterizations essential for expert practitioners in synthetic organic chemistry.

化学反应分析

Types of Reactions

(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The Cbz protecting group can be removed by hydrogenolysis or acidic hydrolysis.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

Hydrolysis: Catalysts like palladium on carbon (Pd/C) for hydrogenolysis or trifluoroacetic acid (TFA) for acidic hydrolysis.

Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Products vary depending on the nucleophile used.

Hydrolysis: The primary amine is obtained after removal of the Cbz group.

Oxidation/Reduction: Products depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

- Drug Development : The compound is explored for its potential as a precursor in the synthesis of antiviral and anticancer agents. The fluorinated structure contributes to improved binding affinity and selectivity towards specific enzymes or receptors, which is critical in designing effective therapeutics.

- Enzyme Inhibition : Studies have indicated that (3R,4R)-N-Cbz-3,4-difluoropyrrolidine can act as an enzyme inhibitor. For instance, it has been investigated for its role in inhibiting proteases involved in viral replication pathways .

Organic Synthesis

- Building Block : This compound serves as a versatile building block in the synthesis of complex organic molecules. Its chiral nature allows for the creation of various stereoisomers that are essential in pharmaceutical applications.

- Chiral Auxiliary : It is utilized as a chiral auxiliary in asymmetric synthesis processes. The unique properties of the difluorinated pyrrolidine enhance the efficiency of these reactions .

Biological Research

- Biochemical Assays : The compound is studied for its interactions with biomolecules, making it useful in biochemical assays to understand enzyme mechanisms or receptor-ligand interactions .

- Structural Biology : Its conformational properties have implications in structural biology, particularly in understanding how fluorination affects molecular geometry and dynamics .

Case Studies

- Antiviral Agent Development : Research conducted on (3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride has shown promising results in developing inhibitors for viral enzymes. A study demonstrated that modifications to the difluoropyrrolidine scaffold significantly enhanced antiviral activity against specific viral strains .

- Synthesis of Fluorinated Prolines : A detailed synthesis route was developed for producing various difluorinated proline derivatives using (3R,4R)-N-Cbz-3,4-difluoropyrrolidine as a starting material. This research highlighted the compound's utility in generating biologically relevant proline analogs with distinct conformational properties .

作用机制

The mechanism of action of (3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The fluorine atoms enhance its binding affinity and metabolic stability, making it a valuable scaffold in drug design.

相似化合物的比较

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Derivatives

(a) N-Boc-4,4-difluoro-L-proline (CAS: 203866-15-3)

- Structure : Features a tert-butoxycarbonyl (Boc) group and a carboxylic acid moiety instead of Cbz and hydrochloride.

- Key Differences: The Boc group is acid-labile, whereas Cbz requires hydrogenolysis for removal, impacting synthetic strategies . The 4,4-difluoro substitution (vs. Stereochemistry: The (S)-configuration in N-Boc-4,4-difluoro-L-proline contrasts with the (3R,4R) configuration of the target compound, leading to divergent chiral applications .

(b) Fluorinated Pyrrolo[1,2-b]pyridazine Derivatives

- Example : (4aR)-1-[(2,3-Difluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a-propyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4374877 A2) .

- Comparison :

- The fused pyrrolo-pyridazine core introduces rigidity and planar regions absent in the simpler pyrrolidine structure.

- Additional fluorinated aryl groups (e.g., 2,3-difluorophenyl) enhance lipophilicity and metabolic resistance compared to the Cbz-protected pyrrolidine.

Pyrazole-Based Fluorinated Compounds

Several pyrazole derivatives from Applied Sciences (2013) provide insights into fluorine’s role in heterocyclic systems:

Comparison with Target Compound :

- Fluorine vs.

Fluorinated Impurities in Pharmaceuticals

Example : Ofloxacin N-Oxide Hydrochloride (MM0228.10)

- Structure: A quinolone derivative with a piperazine N-oxide and carboxylic acid group.

- Comparison: While both compounds contain fluorine, the quinolone core of MM0228.10 enables DNA gyrase inhibition, unlike the pyrrolidine scaffold. The hydrochloride salt in both compounds enhances solubility, but the Cbz group in the target compound introduces orthogonal protection chemistry.

生物活性

(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride is a fluorinated derivative of pyrrolidine that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, conformational characteristics, and biological implications based on recent studies.

Molecular Characteristics

- Molecular Formula : C12H14ClF2NO2

- Molecular Weight : 267.751 g/mol

- CAS Number : 682359-79-1

- Density : 1.2 g/cm³

- Boiling Point : Approximately 343.5 °C

- Flash Point : 161.5 °C

2. Synthesis and Conformational Analysis

The synthesis of this compound involves several steps, including the selective introduction of fluorine atoms at the 3 and 4 positions of the pyrrolidine ring. The conformational properties are influenced by these substitutions, which affect the ring pucker and cis/trans isomerization rates.

A study detailed the synthesis of this compound alongside other diastereoisomers, revealing that fluorination alters the conformational dynamics significantly compared to non-fluorinated counterparts. The presence of fluorine atoms increases the acidity of adjacent carboxylic groups while reducing basicity due to inductive effects on nitrogen lone pairs .

The biological activity of this compound is primarily attributed to its ability to modulate protein structures and interactions due to its unique conformational properties. The fluorinated proline derivatives have been shown to influence peptide bond configurations, which can affect protein folding and stability.

Case Studies

Several studies have investigated the biological implications of this compound:

- Study on Protein Folding : Research indicated that incorporating (3R,4R)-N-Cbz-3,4-difluoropyrrolidine into peptides can enhance stability against proteolytic degradation while maintaining bioactivity. This was particularly noted in peptide-based drug design where conformational rigidity is desired .

- Antimicrobial Activity : Preliminary investigations suggested potential antimicrobial properties; however, further studies are needed to quantify this activity and elucidate the mechanisms involved .

4. Comparative Analysis with Other Fluorinated Compounds

The following table summarizes key differences between this compound and other related fluorinated compounds:

| Compound Name | Molecular Formula | Biological Activity | Notable Properties |

|---|---|---|---|

| This compound | C12H14ClF2NO2 | Modulates protein structure | Increased acidity & reduced basicity |

| (3S,4S)-N-Cbz-3,4-difluoropyrrolidine | C12H14ClF2NO2 | Similar structural effects | Different cis/trans ratios |

| Monofluorinated Proline Derivatives | Varies | Variable depending on structure | Less impact on protein dynamics |

5. Conclusion

This compound represents a significant advancement in the field of medicinal chemistry due to its unique structural characteristics and potential biological applications. Ongoing research is essential to fully understand its mechanisms of action and therapeutic potential.

Future studies should focus on:

- Detailed pharmacological profiling.

- Exploration of its role in peptide-based therapeutics.

- Investigation into its antimicrobial properties.

常见问题

Q. What are the key synthetic routes for preparing (3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride?

The synthesis typically involves stereoselective fluorination of a pyrrolidine precursor. A common approach starts with trans-3,4-dihydroxypyrrolidine, which undergoes conversion to triflate intermediates followed by nucleophilic fluorination. Subsequent N-Cbz protection (using benzyl chloroformate) and hydrochloride salt formation yield the target compound. The Marson group’s method for trans-3,4-difluoropyrrolidine synthesis via triflates is a foundational strategy . For stereochemical control, (4R)-4-hydroxyproline derivatives are often used as starting materials to ensure the (3R,4R) configuration .

Q. How can researchers purify and validate the stereochemical integrity of this compound?

Purification is typically achieved via silica gel chromatography, followed by recrystallization from solvents like ethanol or acetone. Analytical techniques such as H NMR (e.g., δ 4.2–5.1 ppm for Cbz protons) and chiral HPLC are critical for confirming stereochemical purity. For hygroscopic batches, lyophilization under inert conditions (argon/nitrogen) is recommended to prevent degradation .

Q. What analytical methods are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and F NMR to confirm fluorine substitution patterns and Cbz group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHFNO·HCl) .

- X-ray Crystallography : For absolute configuration determination, though this requires high-purity crystals .

Advanced Research Questions

Q. How does stereochemistry (3R,4R vs. 3S,4S) influence reactivity in downstream applications?

The (3R,4R) configuration impacts spatial orientation in catalysis or receptor binding. For example, in medicinal chemistry, this stereochemistry may enhance binding affinity to chiral targets compared to cis or trans isomers. Comparative studies using cis-3,4-difluoropyrrolidine hydrochloride (CAS: 869481-94-7) reveal divergent reactivity in coupling reactions, emphasizing the need for rigorous stereochemical analysis .

Q. What strategies optimize fluorination efficiency while minimizing side reactions?

Using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor as fluorinating agents improves yield, but side reactions like epimerization can occur. Recent advances employ tetrabutylammonium fluoride (TBAF) in anhydrous DMF to enhance nucleophilic displacement of triflates. Monitoring reaction temperature (<0°C) reduces racemization .

Q. How can researchers address low yields in large-scale synthesis?

Low yields (e.g., 2% in carboxamide coupling, as seen in similar compounds) often stem from steric hindrance or competing elimination. Strategies include:

Q. What are the stability considerations for this compound under acidic/basic conditions?

The Cbz group is acid-labile, requiring neutral pH during storage. Hydrochloride salts are hygroscopic; store at −20°C under desiccation (e.g., PO). Prolonged exposure to bases (e.g., EtN) may deprotect the amine, necessitating inert atmosphere handling .

Q. How does fluorination at the 3,4-positions affect reactivity in cross-coupling reactions?

Fluorine’s electron-withdrawing effect activates the pyrrolidine ring for nucleophilic substitutions but may deactivate it in Pd-catalyzed couplings. For Suzuki-Miyaura reactions, pre-functionalization with boronate esters at the Cbz-protected nitrogen has shown success in analogous systems .

Q. How to resolve contradictions in reported synthetic yields for fluorinated pyrrolidines?

Discrepancies often arise from divergent fluorination protocols or starting materials. For example, trans-3,4-difluoropyrrolidine hydrochloride (CAS: 869481-92-5) synthesized via dihydroxypyrrolidine triflates may yield >80%, whereas cis isomers (CAS: 869481-94-7) require costly chiral auxiliaries, reducing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。